molecular formula C19H23N3O6S2 B2751738 methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate CAS No. 946354-49-0

methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B2751738
CAS No.: 946354-49-0
M. Wt: 453.53
InChI Key: XOFXGETUWDYPPG-UHFFFAOYSA-N
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Description

Methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester at position 2 and an acetamido group at position 2. The acetamido moiety is further linked to a 1,1-dioxo-1λ⁶,2,6-thiadiazinan ring, which is substituted with a 4-methoxybenzyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide or ester functionalities .

Properties

IUPAC Name

methyl 3-[[2-[6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-15-6-4-14(5-7-15)12-21-9-3-10-22(30(21,25)26)13-17(23)20-16-8-11-29-18(16)19(24)28-2/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFXGETUWDYPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methoxybenzyl group, and the construction of the thiadiazinan moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas due to its biological activity. Key applications include:

  • Anti-Cancer Activity : Preliminary studies suggest that methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate may inhibit cancer cell proliferation through specific pathways. The presence of the thiadiazine ring is particularly relevant as compounds containing this structure have been linked to anti-cancer properties in other studies.
  • Anti-inflammatory Effects : Similar thiophene derivatives have demonstrated anti-inflammatory properties. The incorporation of the methoxyphenyl group might enhance these effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities. The structural features of this compound may contribute to its efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives similar to this compound:

Table: Summary of Related Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
4-Methoxyphenylacetic acidContains methoxyphenyl groupAnti-inflammatory
Thiadiazole derivativesSimilar thiadiazine structureAntimicrobial
Thiophene carboxylic acidsThiophene ring with carboxylic acidAnti-cancer

These compounds exhibit various biological activities that underscore the potential of this compound for further pharmacological exploration .

Mechanism of Action

The mechanism of action of methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate ()

  • Structural Differences: The benzothiazine core in this compound is fused to a benzene ring, contrasting with the non-fused thiadiazinan ring in the target compound. Both share sulfonyl groups, but the benzothiazine derivative has a hydroxyl group at position 4, increasing acidity.
  • Synthesis : Benzothiazines are synthesized via sulfonylation of anthranilic acids, whereas the target compound likely requires sequential alkylation and cyclization steps to form the thiadiazinan ring. highlights challenges in modifying pre-formed heterocycles, suggesting that the target compound’s synthesis may prioritize early introduction of the 4-methoxybenzyl group to avoid regioselectivity issues .
  • Bioactivity : Benzothiazines are explored for anti-inflammatory and antimicrobial properties. The absence of a hydroxyl group in the target compound may reduce metabolic degradation, enhancing bioavailability .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-Dimethylthiophene-3-Carboxylates ()

  • Structural Differences: These analogs feature a cyanoacrylamido substituent instead of the thiadiazinan-linked acetamido group. The additional methyl groups at positions 4 and 5 on the thiophene ring increase steric hindrance.
  • Bioactivity: These compounds exhibit antioxidant and anti-inflammatory activities, attributed to the electron-withdrawing cyano group. The target compound’s sulfonamide group may offer similar electronic effects but with distinct hydrogen-bonding capabilities .

Metsulfuron Methyl Ester ()

  • Structural Differences : A sulfonylurea herbicide with a triazine ring linked to a benzoate ester. The target compound replaces the triazine with a thiadiazinan ring and substitutes the urea bridge with an acetamido-thiophene system.
  • Functional Relevance: Both compounds utilize sulfonyl groups for binding to biological targets (e.g., acetolactate synthase in plants for metsulfuron). The thiadiazinan ring in the target compound may confer selectivity for non-plant enzymes, such as human carbonic anhydrases .

Thiophene-Based Hydrazides and Azides ()

  • Synthetic Parallels : details the synthesis of thiophene-3-carboxamide derivatives via hydrazide intermediates. The target compound’s acetamido-thiadiazinan linkage may require similar coupling strategies, though cyclization steps for the thiadiazinan ring would add complexity .

Comparative Data Table

Compound Class Core Structure Key Functional Groups Synthesis Challenges Potential Bioactivity
Target Compound Thiophene-thiadiazinan Carboxylate ester, sulfonamide Thiadiazinan cyclization Enzyme inhibition (e.g., proteases)
Benzothiazine () Benzothiazine Hydroxyl, sulfonyl Regioselective substitution Anti-inflammatory, antimicrobial
Cyanoacrylamido Thiophene () Thiophene Cyano, acrylamido Steric hindrance Antioxidant
Metsulfuron Methyl () Triazine-benzoate Sulfonylurea, triazine Herbicidal specificity Plant enzyme inhibition

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely faces challenges in thiadiazinan ring formation, analogous to benzothiazine cyclization (). Yields may be lower compared to simpler thiophene esters (e.g., ) due to multi-step functionalization .
  • Spectroscopic Characterization : The sulfonyl and ester groups would produce distinct NMR signals (e.g., δ 3.8–4.1 ppm for methoxy groups, δ 160–170 ppm for carbonyl carbons in ¹³C NMR) .
  • Biological Activity: The 4-methoxybenzyl group may enhance lipophilicity, improving membrane permeability compared to hydroxyl-containing analogs (). The sulfonamide moiety could mimic endogenous substrates, enabling protease or kinase inhibition .

Biological Activity

Methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities that are being explored in various scientific studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects on cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa12.5
A549 (Lung Cancer)15.0
MCF7 (Breast Cancer)10.0

These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings indicate its potential use in treating bacterial infections.

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives, including this compound. The study reported significant antitumor activity against human cancer cell lines and highlighted the need for further investigation into its mechanism of action and structure-activity relationship (SAR) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

The synthesis of this compound likely involves multi-step reactions, including:

  • Thiophene core formation : Utilizing palladium-catalyzed coupling or cyclization reactions to construct the thiophene-2-carboxylate backbone, as seen in analogous thiophene derivatives .
  • Thiadiazinan ring assembly : Introducing the 1,1-dioxo-1λ⁶,2,6-thiadiazinan moiety via sulfonamide coupling or cycloaddition. Catalytic systems like Pd/ligand combinations (e.g., Pd(OAc)₂ with PPh₃) may enhance yield .
  • Amide bond formation : Activating the acetamido linker using carbodiimide reagents (e.g., DCC or EDCI) with DMAP as a catalyst, ensuring stoichiometric control to avoid side reactions . Key conditions to monitor include temperature (often 0–25°C for amide coupling), solvent polarity (DMF or THF), and inert atmosphere for moisture-sensitive steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combined analytical approach is critical:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • FT-IR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺) and fragment patterns .

Q. What are the critical safety considerations when handling this compound?

Based on structurally related compounds:

  • Hazard codes : Potential irritant (Xi; H315-H319) due to thiophene/amide functionalities. Use PPE (gloves, goggles) and work in a fume hood .
  • Stability : Store at –20°C under nitrogen to prevent hydrolysis of the ester or sulfonamide groups .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for sulfur-containing compounds .

Advanced Research Questions

Q. What strategies can optimize the yield of the thiadiazinan ring formation?

  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd₂(dba)₃) with diverse ligands (e.g., Xantphos) to improve cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. Additives like Cs₂CO₃ may enhance deprotonation .
  • Reaction monitoring : Use in situ FT-IR or LC-MS to detect intermediate accumulation and adjust reaction time/temperature dynamically .

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data?

  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Discrepancies in thiophene ring proton shifts may indicate conformational flexibility .
  • X-ray crystallography : If crystals are obtainable (e.g., via slow evaporation in EtOAc/hexane), resolve the structure to confirm regiochemistry of substituents .
  • Dynamic NMR : For flexible moieties (e.g., the thiadiazinan ring), variable-temperature NMR can reveal restricted rotation or tautomerism .

Q. What methodologies are appropriate for evaluating the compound’s bioactivity?

  • In vitro assays :
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates. Dose-response curves (IC₅₀) and Lineweaver-Burk plots can elucidate mechanism .
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
    • ADMET profiling :
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

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